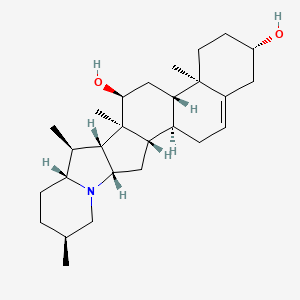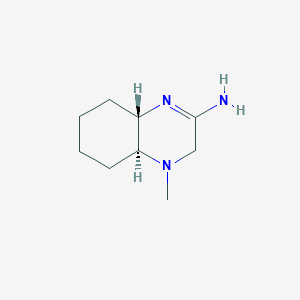
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) is a chemical compound with the molecular formula C9H17N3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
準備方法
The synthesis of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves several steps. One common method includes the reduction of quinoxaline derivatives under specific reaction conditions. The process typically involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
化学反応の分析
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and catalysts such as palladium on carbon, resulting in the formation of fully reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted quinoxaline derivatives.
科学的研究の応用
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the additional hydrogenation and methylation seen in the derivative.
Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring, which may exhibit different chemical and biological properties.
Other Heterocyclic Amines: Compounds with similar structural features but different ring systems, such as pyridines or pyrimidines.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydro-3H-quinoxalin-2-amine |
InChI |
InChI=1S/C9H17N3/c1-12-6-9(10)11-7-4-2-3-5-8(7)12/h7-8H,2-6H2,1H3,(H2,10,11)/t7-,8-/m0/s1 |
InChIキー |
IKONNGYMLRFQPZ-YUMQZZPRSA-N |
異性体SMILES |
CN1CC(=N[C@@H]2[C@@H]1CCCC2)N |
正規SMILES |
CN1CC(=NC2C1CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


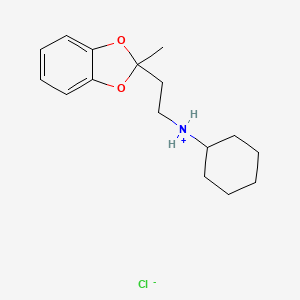

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
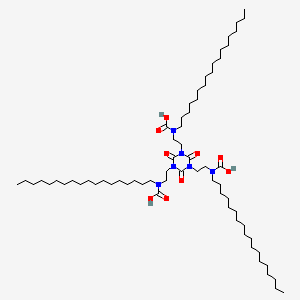
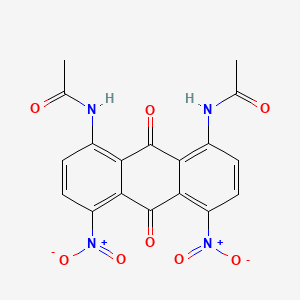
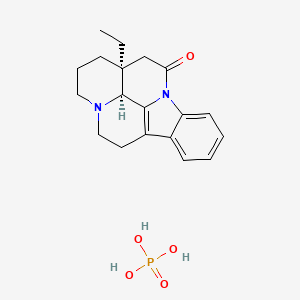
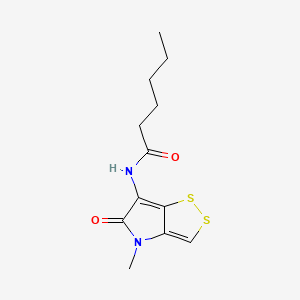
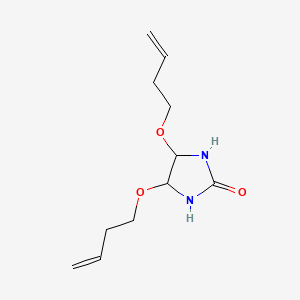
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
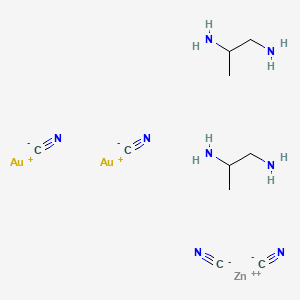
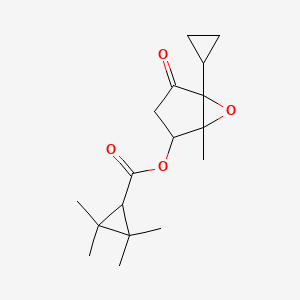
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
